(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS number
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS number
An In-Depth Technical Guide to (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Executive Summary: This document provides a comprehensive technical overview of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, proposes a robust synthetic pathway, discusses its analytical characterization, and explores its potential as a versatile scaffold for the development of novel therapeutic agents. By leveraging the unique reactivity of its chloroquinoxaline and phenylsulfonylacetonitrile moieties, this compound serves as a valuable intermediate for constructing diverse molecular libraries. This guide is intended for scientists and professionals seeking to understand and utilize this compound in their research endeavors.
Core Chemical Identity and Physicochemical Properties
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a complex organic molecule featuring a bicyclic quinoxaline core, substituted with a chloro group and a phenylsulfonylacetonitrile functional group. The presence of these distinct functionalities imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.
Molecular Formula: C₁₆H₁₀ClN₃O₂S[2][3]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121512-58-1 | [1][4] |
| Molecular Formula | C₁₆H₁₀ClN₃O₂S | [2][3] |
| Molecular Weight | 343.79 g/mol | [2][3] |
| IUPAC Name | 2-(3-chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile | N/A |
| Synonyms | (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | [2][3] |
Synthesis Strategy and Mechanistic Rationale
The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile can be efficiently achieved through a nucleophilic substitution reaction. The proposed pathway involves the reaction of 2,3-dichloroquinoxaline with (phenylsulfonyl)acetonitrile.
Causality of Experimental Design: The core of this synthesis relies on the inherent reactivity of the starting materials. (Phenylsulfonyl)acetonitrile possesses a methylene group (CH₂) flanked by two strong electron-withdrawing groups (phenylsulfonyl and cyano). This acidic proton can be readily abstracted by a suitable base to form a stabilized carbanion. This carbanion then acts as a potent nucleophile. 2,3-Dichloroquinoxaline provides an electrophilic carbon center susceptible to nucleophilic attack, leading to the displacement of one of the chloro groups. The choice of a non-nucleophilic base is critical to prevent competing side reactions.
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
Comprehensive structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic aromatic proton signals for both the quinoxaline and phenyl rings. The single proton at the chiral center would likely appear as a singlet.
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¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the distinct signals for the cyano group (C≡N) and the carbons attached to the sulfonyl group, chlorine, and nitrogen atoms.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight (343.79 g/mol ) and provide fragmentation patterns that support the proposed structure.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would be observed for the C≡N stretch (around 2250 cm⁻¹), the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹), and C=N and C=C stretches in the aromatic quinoxaline ring.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and monitor reaction progress.
Reactivity and Applications in Drug Discovery
The true value of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile lies in its potential as a versatile intermediate for creating libraries of novel compounds. The structure contains two key handles for chemical modification.
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The Chloro Group: The chlorine atom on the quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, which are prevalent in biologically active molecules. This is a well-established strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[5] The prevalence of chlorine-containing compounds among FDA-approved drugs underscores the importance of this functional group in modulating pharmacokinetic and pharmacodynamic properties.[6][7]
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The Phenylsulfonylacetonitrile Moiety: This functional group is a cornerstone in the synthesis of various heterocyclic systems.[8] It can participate in condensation reactions and other transformations to build more complex molecular architectures.[9] For instance, derivatives of this class have been used to create potent antagonists for receptors like the Serotonin 5HT₆ receptor, highlighting their relevance in neuroscience drug discovery.[10]
Caption: Utility as a scaffold for parallel synthesis via SNAr.
Experimental Protocols
The following are exemplary, self-validating protocols based on established chemical principles for the synthesis and subsequent modification of the title compound.
Protocol 1: Synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
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Objective: To synthesize the title compound from commercially available starting materials.
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Methodology:
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of (phenylsulfonyl)acetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion. The evolution of hydrogen gas should cease.
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Add a solution of 2,3-dichloroquinoxaline (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (phenylsulfonyl)acetonitrile is consumed.
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Upon completion, carefully quench the reaction by pouring it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.
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Protocol 2: Exemplary SNAr Reaction with Morpholine
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Objective: To demonstrate the utility of the title compound as a scaffold by reacting it with a model nucleophile, morpholine.
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Methodology:
-
In a sealed vial, dissolve (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add morpholine (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).
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Seal the vial and heat the reaction mixture to 80-120 °C.
-
Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, more polar product spot.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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If necessary, purify the product further by recrystallization or column chromatography to yield the (3-(morpholin-4-yl)quinoxalin-2-yl)(phenylsulfonyl)acetonitrile analog.
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Conclusion and Future Outlook
(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, identified by CAS number 121512-58-1, is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct, reactive functional groups make it an ideal platform for generating novel molecular entities. Future research should focus on exploiting its scaffold to build libraries for screening against various biological targets, particularly in areas where quinoxaline and sulfone-containing molecules have shown promise, such as oncology, infectious diseases, and neurology.
References
-
(Phenylsulfonyl) Acetonitrile. (n.d.). Discovery Fine Chemicals. Retrieved from [Link]
-
Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077. (n.d.). PubChem. Retrieved from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]
-
Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[1][2][9]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. (2011). ResearchGate. Retrieved from [Link]
-
Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (2002). PubMed. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved from [Link]
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Send Inquiry or RFQ to (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE (CAS No. 121512-58-1) Suppliers & Manufacturers. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 121512-58-1 CAS MSDS ((3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE | 121512-58-1 [chemicalbook.com]
- 4. Send Inquiry or RFQ to (3-CHLOROQUINOXALIN-2-YL)(PHENYLSULFONYL)ACETONITRILE (CAS No. 121512-58-1) Suppliers & Manufacturers [chemicalregister.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [discofinechem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]

